molecular formula C23H21FN4OS B2444166 (4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049438-89-2

(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No.: B2444166
CAS No.: 1049438-89-2
M. Wt: 420.51
InChI Key: SZHOEILWRNDPLK-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a benzylpiperazine moiety with an imidazo[2,1-b]thiazole scaffold, which is further substituted with a fluorophenyl group. Such structural features make it a promising candidate for various biological activities, including antiproliferative and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the imidazo[2,1-b]thiazole core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the imidazo[2,1-b]thiazole intermediate.

    Attachment of the Benzylpiperazine Moiety: The final step involves the coupling of benzylpiperazine with the imidazo[2,1-b]thiazole derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the imidazo[2,1-b]thiazole ring or the benzylpiperazine moiety.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazo[2,1-b]thiazole derivatives

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the benzylpiperazine moiety may facilitate cell membrane penetration and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylpiperazin-1-yl)(6-phenylimidazo[2,1-b]thiazol-3-yl)methanone: Lacks the fluorine atom, which may reduce its binding affinity and biological activity.

    (4-Benzylpiperazin-1-yl)(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone: Contains a chlorine atom instead of fluorine, which may alter its reactivity and pharmacokinetic properties.

    (4-Benzylpiperazin-1-yl)(6-(4-methylphenyl)imidazo[2,1-b]thiazol-3-yl)methanone: The methyl group may affect the compound’s hydrophobicity and interaction with molecular targets.

Uniqueness

The presence of the fluorophenyl group in (4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone enhances its binding affinity and biological activity compared to similar compounds. This unique feature makes it a more potent candidate for medicinal applications, particularly in cancer and antimicrobial research.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4OS/c24-19-8-6-18(7-9-19)20-15-28-21(16-30-23(28)25-20)22(29)27-12-10-26(11-13-27)14-17-4-2-1-3-5-17/h1-9,15-16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHOEILWRNDPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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